Acetylacetonatobis(2-phenylpyridine)iridium

Catalog No.
S2925278
CAS No.
337526-85-9
M.F
C27H24IrN2O2-2
M. Wt
600.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acetylacetonatobis(2-phenylpyridine)iridium

CAS Number

337526-85-9

Product Name

Acetylacetonatobis(2-phenylpyridine)iridium

IUPAC Name

(Z)-4-hydroxypent-3-en-2-one;iridium;2-phenylpyridine

Molecular Formula

C27H24IrN2O2-2

Molecular Weight

600.7 g/mol

InChI

InChI=1S/2C11H8N.C5H8O2.Ir/c2*1-2-6-10(7-3-1)11-8-4-5-9-12-11;1-4(6)3-5(2)7;/h2*1-6,8-9H;3,6H,1-2H3;/q2*-1;;/b;;4-3-;

InChI Key

IWZZBBJTIUYDPZ-DVACKJPTSA-N

SMILES

CC(=O)CC(=O)C(=O)O.C1=CC=C(C=C1)C2=CC=CC=N2.C1=CC=C(C=C1)C2=CC=CC=N2.[Ir]

Solubility

not available

Canonical SMILES

CC(=CC(=O)C)O.C1=CC=C([C-]=C1)C2=CC=CC=N2.C1=CC=C([C-]=C1)C2=CC=CC=N2.[Ir]

Isomeric SMILES

C/C(=C/C(=O)C)/O.C1=CC=C([C-]=C1)C2=CC=CC=N2.C1=CC=C([C-]=C1)C2=CC=CC=N2.[Ir]

Acetylacetonatobis(2-phenylpyridine)iridium is an iridium(III) complex characterized by its unique coordination of acetylacetonate and two 2-phenylpyridine ligands. The compound has the chemical formula C27H24IrN2O4 and is notable for its strong luminescent properties, making it a subject of interest in various fields such as organic electronics and photochemistry. The structure consists of an iridium center coordinated to two bidentate ligands, which significantly influence its electronic properties and reactivity. This compound is recognized for its high quantum yields and efficient energy transfer capabilities, which are essential for applications in light-emitting devices and sensors .

Ir(ppy)2(acac) functions as a phosphorescent emitter in OLEDs. Upon receiving electrical stimulation, the molecule absorbs energy and transitions to an excited state. When returning to the ground state, Ir(ppy)2(acac) can emit light through both singlet and triplet pathways due to spin-orbit coupling in the iridium ion []. This allows for efficient light emission and contributes to the performance of OLED devices.

Catalysis

Acetylacetonatobis(2-phenylpyridine)iridium (Ir(acac)(ppy)) is being investigated for its potential as a catalyst in various chemical reactions. Due to its iridium center and the surrounding ligands, it possesses properties that can activate reactants and influence reaction pathways. Research suggests its application in:

  • Hydrogen evolution reaction (HER)

    Splitting water into hydrogen fuel is a promising avenue for clean energy generation. Ir(acac)(ppy) complexes show promise as catalysts for HER due to their ability to bind and activate protons in water [].

  • C-H bond activation

    Organic synthesis often relies on cleaving C-H bonds to create new functional groups. Iridium complexes like Ir(acac)(ppy) are being explored for their ability to activate these bonds selectively under mild reaction conditions [].

Luminescence

Ir(acac)(ppy) exhibits luminescent properties, meaning it can absorb light and then emit it at a longer wavelength. This characteristic makes it a potential candidate for various applications:

  • OLEDs (Organic Light-Emitting Diodes)

    Ir(acac)(ppy) complexes are being studied for their use in OLEDs due to their ability to convert electrical energy into efficient light emission [].

  • Biomedical imaging

    Iridium complexes with tailored structures can be designed to target specific biomolecules within cells. The luminescence of Ir(acac)(ppy) derivatives can potentially aid in visualizing these biomolecules for medical research [].

, primarily involving oxidation and coordination chemistry. Notably, it can be oxidized to form higher oxidation states of iridium, which may alter its luminescent properties. The complex can also undergo ligand exchange reactions, where the 2-phenylpyridine ligands can be replaced with other donor ligands, affecting its electronic characteristics and reactivity . Additionally, this compound has shown catalytic activity in organic synthesis, demonstrating selectivity in various reactions .

The synthesis of acetylacetonatobis(2-phenylpyridine)iridium typically involves the coordination of iridium salts with acetylacetone and 2-phenylpyridine under controlled conditions. Common methods include:

  • Direct Reaction: Mixing iridium(III) chloride with acetylacetone and 2-phenylpyridine in a solvent like ethanol or acetonitrile at elevated temperatures.
  • Solvent-Free Methods: Utilizing solid-state reactions where the reagents are mixed in a powder form and heated to facilitate complex formation.
  • Hydrothermal Synthesis: Conducting the reaction under high-pressure and high-temperature conditions to enhance yield and purity.

These methods allow for the fine-tuning of the complex's properties by varying reaction conditions such as temperature, time, and solvent choice .

Acetylacetonatobis(2-phenylpyridine)iridium has several applications:

  • Organic Light Emitting Diodes (OLEDs): Due to its efficient phosphorescence, it is used as a dopant in OLEDs for achieving high-performance displays.
  • Sensors: Its luminescent properties make it suitable for developing sensors capable of detecting specific analytes.
  • Catalysis: The compound shows promise as a catalyst in organic reactions due to its ability to facilitate electron transfer processes .

Interaction studies involving acetylacetonatobis(2-phenylpyridine)iridium focus on its behavior in various environments, including interactions with biomolecules and other chemical species. Research indicates that the compound can interact with DNA and proteins, potentially influencing biological pathways through oxidative stress mechanisms. Furthermore, studies on its electrogenerated chemiluminescence have provided insights into how this complex behaves under electrochemical conditions, which is critical for applications in sensing technologies .

Several compounds share structural similarities with acetylacetonatobis(2-phenylpyridine)iridium. These include:

Compound NameStructure CharacteristicsUnique Features
Bis(2-phenylpyridine)(acetylacetonato)iridiumContains two 2-phenylpyridine ligandsKnown for high luminescence efficiency
Iridium(III) chlorideA simpler coordination environmentCommon precursor for synthesizing other complexes
Fac-tris(2-phenylpyridine)iridiumThree 2-phenylpyridine ligandsExhibits strong phosphorescence
Iridium(III) complexes with phosphine ligandsDifferent ancillary ligandsVarying electronic properties based on ligands

Acetylacetonatobis(2-phenylpyridine)iridium stands out due to its specific ligand arrangement that enhances its luminescent properties while allowing for versatile applications in both photonic devices and catalysis. Its unique combination of high quantum yield and stability under operational conditions distinguishes it from similar compounds .

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

601.14670 g/mol

Monoisotopic Mass

601.14670 g/mol

Heavy Atom Count

32

Dates

Modify: 2024-04-14

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